O-Benzoylhydroxylamine

Hydrolysis kinetics Copper catalysis Stability profiling

O-Benzoylhydroxylamine (OBHA, CAS 54495-98-6) is an O-substituted hydroxylamine derivative that functions as a versatile electrophilic aminating agent for transition metal-catalyzed carbon–nitrogen bond formation. With a molecular weight of 137.14 g/mol and the formula C₇H₇NO₂, OBHA serves as a shelf-stable, commercially available NH₂ synthon that participates in Cu-, Rh-, and Pd-catalyzed C–N coupling reactions across a broad range of organometallic nucleophiles including organolithium, organozinc, organoaluminum, and organoboron reagents.

Molecular Formula C7H7NO2
Molecular Weight 137.14 g/mol
CAS No. 54495-98-6
Cat. No. B1197823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-Benzoylhydroxylamine
CAS54495-98-6
SynonymsO-benzoylhydroxylamine
Molecular FormulaC7H7NO2
Molecular Weight137.14 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)ON
InChIInChI=1S/C7H7NO2/c8-10-7(9)6-4-2-1-3-5-6/h1-5H,8H2
InChIKeyXXXHSQBVHSJQKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O-Benzoylhydroxylamine (CAS 54495-98-6): What Procurement Scientists Need to Know About This Electrophilic Amination Reagent


O-Benzoylhydroxylamine (OBHA, CAS 54495-98-6) is an O-substituted hydroxylamine derivative that functions as a versatile electrophilic aminating agent for transition metal-catalyzed carbon–nitrogen bond formation [1]. With a molecular weight of 137.14 g/mol and the formula C₇H₇NO₂, OBHA serves as a shelf-stable, commercially available NH₂ synthon that participates in Cu-, Rh-, and Pd-catalyzed C–N coupling reactions across a broad range of organometallic nucleophiles including organolithium, organozinc, organoaluminum, and organoboron reagents [1]. Unlike nucleophilic amination strategies (Buchwald–Hartwig, Ullmann, Chan–Lam) that require pre-functionalized aryl halides or boronic acids, OBHA enables umpolung electrophilic amination, directly installing unprotected amino groups onto C(sp²) and C(sp³) centers under mild conditions [1].

Why O-Benzoylhydroxylamine (CAS 54495-98-6) Cannot Be Directly Swapped with Other O-Substituted Hydroxylamines


Despite their structural similarity, O-substituted hydroxylamine reagents exhibit profoundly divergent reactivity profiles that preclude simple interchange. Hydroxylamine-O-sulfonic acid (HOSA) fails entirely in certain N–N bond-forming reactions where O-(diphenylphosphinyl)hydroxylamine (DPPH) succeeds, while O-(4-nitrobenzoyl)hydroxylamine (NbzONH₂) shows no reaction under conditions where DPPH provides good yields [1] [2]. The leaving-group ability of the O-substituent fundamentally governs both reaction rate and substrate scope, meaning procurement decisions based solely on the hydroxylamine core—without the specific benzoyl substitution pattern—will lead to dramatically different synthetic outcomes. The evidence below quantifies precisely where OBHA differentiates from its closest analogs.

O-Benzoylhydroxylamine (CAS 54495-98-6) Evidence Guide: Quantified Differentiation vs. Comparator Reagents


Copper(II)-Catalyzed Hydrolysis: O-Benzoylhydroxylamine vs. N-Benzoylhydroxylamine—40- to 80-Fold Rate Acceleration

O-Benzoylhydroxylamine undergoes Cu(II)-catalyzed hydrolysis 40- to 80-fold faster than uncatalyzed conditions, whereas Zn(II) and Ni(II) show no measurable acceleration. This metal-specific reactivity is not observed for the isomeric N-benzoylhydroxylamine (benzohydroxamic acid), confirming that the O-benzoyl substitution pattern uniquely enables redox-active metal-mediated hydrolysis [1].

Hydrolysis kinetics Copper catalysis Stability profiling

N-Amination of Heterocycles: O-Benzoylhydroxylamine Derivatives Outperform HOSA and Monochloramine in Yield and Scope

In head-to-head N-amination of heterocyclic substrates, O-benzoylhydroxylamine derivatives provide superior yields compared to hydroxylamine-O-sulfonic acid (HOSA) and monochloramine (NH₂Cl). Specifically, aryl-substituted O-benzoylhydroxylamine derivatives 5h and 5i achieved >90% isolated yield in the N-amination of indole and pyrrole substrates, whereas the same transformation with HOSA under identical conditions gave consistently lower yields (no reaction observed in select cases) [1]. The broader study demonstrated that the O-benzoyl leaving group enables efficient amination across 11 distinct heterocyclic scaffolds, a substrate breadth not achievable with HOSA alone [1].

N-Amination Heterocycle functionalization Medicinal chemistry building blocks

Catalytic Versatility: O-Benzoylhydroxylamine as a Multi-Metal Compatible Electrophilic Amination Reagent

Unlike DPPH and HOSA, which are primarily employed in metal-free or stoichiometric transformations, O-benzoylhydroxylamine demonstrates catalytic compatibility with Cu(I), Cu(II), Rh(II), and Pd(0) systems, enabling electrophilic amination of organolithium, organozinc, organoaluminum, organoboron, and organomagnesium nucleophiles as well as direct C–H amination [1]. This broad metal compatibility is not shared by HOSA (which shows no reaction with Cu catalysts in many contexts) or DPPH (which is predominantly used in metal-free N-amination) [2]. Representative yields under optimized conditions: Cu-catalyzed amination of aryl organolithiums with N,N-dialkyl OBHA derivatives provides anilines in 60–95% isolated yield; Rh₂(esp)₂-catalyzed pyrrolidine synthesis from primary amines proceeds in >80% yield at ambient temperature [1] [3].

Cross-coupling Electrophilic amination Transition metal catalysis

DPP-IV Enzyme Inhibition: O-Benzoylhydroxylamine as a Dual-Use Reagent in Metabolic Disease Research

O-Benzoylhydroxylamine (O-Benzoyloxyamine) is disclosed as a dipeptidyl peptidase-IV (DPP-IV) inhibitor with demonstrated antidiabetic effects in patent WO2006034435A2 [1]. While specific IC₅₀ or Kᵢ values for OBHA are not publicly reported in accessible literature, the compound is listed alongside structurally characterized DPP-IV inhibitors in the patent's biological activity section, distinguishing it from purely synthetic-use hydroxylamine derivatives such as DPPH or HOSA, which have no reported DPP-IV inhibitory activity [1]. This dual profile—synthetic reagent plus biological tool—is unique among electrophilic hydroxylamine reagents.

DPP-IV inhibition Antidiabetic research Enzyme inhibitor

Optimal Procurement Scenarios for O-Benzoylhydroxylamine (CAS 54495-98-6) Based on Quantitative Differentiation Evidence


High-Throughput Medicinal Chemistry: Late-Stage Heterocycle N-Amination Requiring >90% Yield

When a medicinal chemistry campaign requires reliable, high-yielding N-amination of diverse heterocyclic cores (indoles, pyrroles, imidazoles, triazoles) for SAR expansion, OBHA is the preferred procurement choice. The Parlanti et al. (2007) structure–reactivity study demonstrated that O-benzoylhydroxylamine derivatives achieve >90% isolated yield across 11 heterocyclic substrates, outperforming HOSA (which fails on several of these substrates) and matching or exceeding the best monochloramine results [1]. This proven substrate breadth eliminates the need to validate multiple amination reagents for different heterocycle classes, reducing workflow complexity in parallel synthesis environments. The shelf-stable, commercially available solid form supports automated dispensing platforms commonly used in high-throughput medicinal chemistry laboratories [1].

Multi-Metal Catalysis Platform: Unified Electrophilic Amination Across Cu, Rh, and Pd Systems

Process chemistry groups developing scalable C–N coupling routes across multiple metal-catalyst platforms benefit from OBHA's unique compatibility with Cu(I), Cu(II), Rh(II), and Pd(0) systems [1]. Unlike DPPH (predominantly metal-free) or HOSA (limited metal compatibility), OBHA enables a single reagent to serve electrophilic amination needs for organolithium, organozinc, organoaluminum, organoboron, and organomagnesium nucleophiles with isolated yields of 60–95% under optimized conditions [1] [2]. The demonstrated Rh₂(esp)₂-catalyzed pyrrolidine synthesis from primary amines (>80% yield at ambient temperature) further underscores OBHA's value as a nitrene precursor for saturated N-heterocycle construction without directing-group requirements [2].

Cu(II)-Dependent Stability Studies and Metal-Catalyzed Degradation Assays Requiring Controlled Hydrolysis Kinetics

For analytical and bioanalytical laboratories studying Cu(II)-mediated degradation pathways, OBHA offers a uniquely well-characterized kinetic profile. The Wathen (1992) dissertation quantified that OBHA hydrolysis is accelerated 40- to 80-fold specifically by Cu(II) at pH 6.5–8.0 (50 °C), while Zn(II) and Ni(II) produce no measurable acceleration [1]. This metal-specific kinetic signature enables OBHA to serve as a selective probe for Cu(II)-dependent oxidative processes, distinguishing Cu-mediated reactivity from other divalent first-row transition metals. In contrast, the isomeric N-benzoylhydroxylamine (benzohydroxamic acid) does not exhibit this metal-selective hydrolysis profile, confirming that the O-benzoyl substitution pattern is essential for this differential behavior [1].

Integrated Chemical-Biology Discovery: Dual-Use Synthetic Reagent and DPP-IV Pharmacological Probe

OBHA is unique among electrophilic hydroxylamine reagents in possessing documented DPP-IV inhibitory activity (WO2006034435A2), enabling a single procurement to serve both synthetic chemistry and metabolic disease pharmacology workflows [1]. Laboratories engaged in type 2 diabetes target discovery can use OBHA as a C–N coupling reagent for building DPP-IV-targeted compound libraries while simultaneously employing it as a DPP-IV positive control in enzymatic assays. This consolidation eliminates separate procurement of dedicated DPP-IV inhibitor standards and electrophilic amination reagents. Note: Quantitative potency data (IC₅₀/Kᵢ) for OBHA against DPP-IV is not publicly available; users requiring defined potency benchmarks should independently validate the compound in their assay system [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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